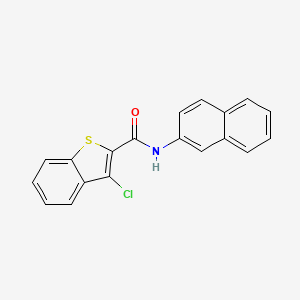

3-chloro-N-(naphthalen-2-yl)-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-cloro-N-(naftalen-2-il)-1-benzotiofeno-2-carboxamida es un compuesto orgánico complejo que pertenece a la clase de los derivados del benzotiofeno. Este compuesto se caracteriza por la presencia de un anillo de benzotiofeno, una unidad de naftaleno y un grupo carboxamida.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3-cloro-N-(naftalen-2-il)-1-benzotiofeno-2-carboxamida generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:

Formación del Núcleo de Benzotiofeno: El núcleo de benzotiofeno se puede sintetizar a través de reacciones de ciclación que involucran derivados del tiofeno y del benceno.

Introducción del Átomo de Cloro: La cloración del núcleo de benzotiofeno se logra utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.

Unión de la Unidad de Naftaleno: La unidad de naftaleno se introduce a través de una reacción de acoplamiento, a menudo utilizando reacciones de acoplamiento cruzado catalizadas por paladio como el acoplamiento de Suzuki o Heck.

Formación del Grupo Carboxamida: El grupo carboxamida se introduce haciendo reaccionar el compuesto intermedio con una amina adecuada en condiciones como el reflujo en un solvente adecuado como la dimetilformamida (DMF).

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto incluye el uso de reactores de flujo continuo, el cribado de alto rendimiento de catalizadores y técnicas de purificación avanzadas como la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

3-cloro-N-(naftalen-2-il)-1-benzotiofeno-2-carboxamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI).

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el átomo de cloro, donde los nucleófilos como aminas o tioles reemplazan al cloro.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en medio ácido o básico.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Nucleófilos como aminas en presencia de una base como la trietilamina.

Principales Productos Formados

Oxidación: Formación de sulfóxidos o sulfonas.

Reducción: Formación de la amina o el alcohol correspondientes.

Sustitución: Formación de derivados del benzotiofeno sustituidos.

Aplicaciones en Investigación Científica

3-cloro-N-(naftalen-2-il)-1-benzotiofeno-2-carboxamida tiene diversas aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.

Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se ha explorado como un posible agente terapéutico debido a sus características estructurales únicas.

Industria: Se utiliza en el desarrollo de materiales avanzados y como precursor en la síntesis de colorantes y pigmentos.

Aplicaciones Científicas De Investigación

3-chloro-N-(naphthalen-2-yl)-1-benzothiophene-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mecanismo De Acción

El mecanismo de acción de 3-cloro-N-(naftalen-2-il)-1-benzotiofeno-2-carboxamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto específicos de uso.

Comparación Con Compuestos Similares

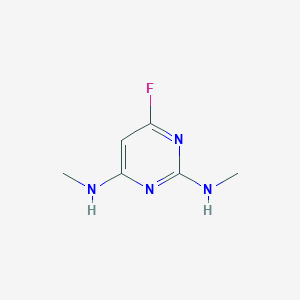

Compuestos Similares

- 3-cloro-N-(naftalen-2-il)propanamida

- 3-cloro-N-(naftalen-2-il)etilamina

- 3-cloro-N-(naftalen-2-il)benzamida

Unicidad

3-cloro-N-(naftalen-2-il)-1-benzotiofeno-2-carboxamida es único debido a la presencia del anillo de benzotiofeno, que confiere propiedades electrónicas y estéricas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.

Propiedades

Fórmula molecular |

C19H12ClNOS |

|---|---|

Peso molecular |

337.8 g/mol |

Nombre IUPAC |

3-chloro-N-naphthalen-2-yl-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C19H12ClNOS/c20-17-15-7-3-4-8-16(15)23-18(17)19(22)21-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,21,22) |

Clave InChI |

SNJPJWAWYJCHAI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B11708023.png)

![N'-[(E)-(4-methylphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11708026.png)

![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)

![2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)

![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11708060.png)

![N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide](/img/structure/B11708062.png)

![[(5E)-5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11708078.png)

![(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B11708083.png)

![3-Nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline](/img/structure/B11708084.png)